![molecular formula C9H8Cl2N4OS B15186255 2-[(Aminothioxomethyl)hydrazono]-2-(2,3-dichlorophenyl)acetamide CAS No. 97416-74-5](/img/structure/B15186255.png)
2-[(Aminothioxomethyl)hydrazono]-2-(2,3-dichlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Aminothioxomethyl)hydrazono]-2-(2,3-dichlorophenyl)acetamide is a chemical compound with the molecular formula C9H8Cl2N4OS and a molecular weight of 291.16 g/mol. This compound is known for its unique structure, which includes a hydrazono group and a dichlorophenyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Aminothioxomethyl)hydrazono]-2-(2,3-dichlorophenyl)acetamide typically involves the reaction of 2,3-dichlorobenzaldehyde with thiosemicarbazide under acidic conditions to form the intermediate 2-(2,3-dichlorophenyl)hydrazono-2-thioxoacetamide. This intermediate is then treated with hydrazine hydrate to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. The use of cleanroom facilities and adherence to Good Manufacturing Practices (GMP) is essential to maintain the quality of the product.
Chemical Reactions Analysis
Types of Reactions
2-[(Aminothioxomethyl)hydrazono]-2-(2,3-dichlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Aminothioxomethyl)hydrazono]-2-(2,3-dichlorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Aminothioxomethyl)hydrazono]-2-(2,3-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Aminothioxomethyl)hydrazono]-2-(2,4-dichlorophenyl)acetamide
- 2-[(Aminothioxomethyl)hydrazono]-2-(2,5-dichlorophenyl)acetamide
- 2-[(Aminothioxomethyl)hydrazono]-2-(2,6-dichlorophenyl)acetamide
Uniqueness
2-[(Aminothioxomethyl)hydrazono]-2-(2,3-dichlorophenyl)acetamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets compared to its similar counterparts.
Properties
CAS No. |
97416-74-5 |
|---|---|
Molecular Formula |
C9H8Cl2N4OS |
Molecular Weight |
291.16 g/mol |
IUPAC Name |
(2E)-2-(carbamothioylhydrazinylidene)-2-(2,3-dichlorophenyl)acetamide |
InChI |
InChI=1S/C9H8Cl2N4OS/c10-5-3-1-2-4(6(5)11)7(8(12)16)14-15-9(13)17/h1-3H,(H2,12,16)(H3,13,15,17)/b14-7+ |
InChI Key |
MADAFGZOISGUPF-VGOFMYFVSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C(=N\NC(=S)N)/C(=O)N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=NNC(=S)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[(1S)-6-bromo-3,4-dihydro-1H-isochromen-1-yl]ethyl]-1-(4-bromophenyl)-N-methylpiperidin-4-amine](/img/structure/B15186172.png)
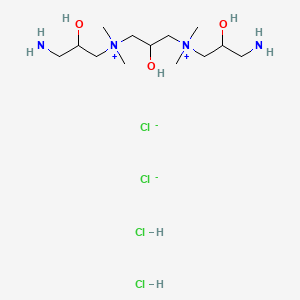
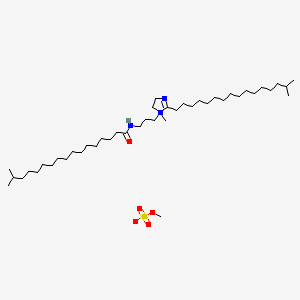

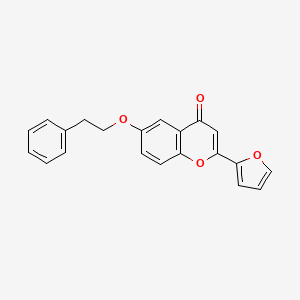
![(E)-but-2-enedioic acid;5-(3-chlorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B15186194.png)

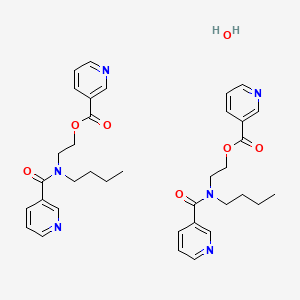
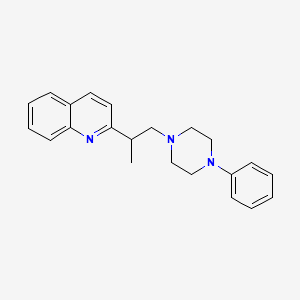
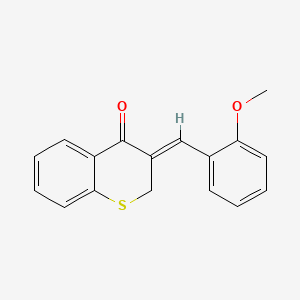
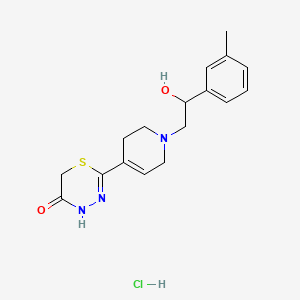
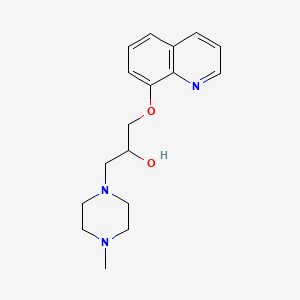

![[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] (4-chlorophenyl) hydrogen phosphate;N,N-diethylethanamine](/img/structure/B15186270.png)
